molecular formula C11H12N4O3 B14143181 3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide CAS No. 331434-09-4

3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B14143181
CAS No.: 331434-09-4
M. Wt: 248.24 g/mol
InChI Key: WFAHPZSKZQQOQF-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities The presence of the 1,2,4-triazole ring in its structure adds to its potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,2,4-triazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of polysaccharides into glucose. This inhibition can help manage conditions like diabetes by reducing postprandial blood glucose levels . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide stands out due to its specific substitution pattern on the benzamide ring, which can influence its binding affinity and selectivity towards various biological targets. The presence of both methoxy groups and the 1,2,4-triazole ring contributes to its unique pharmacological profile, making it a valuable compound for further research and development .

Properties

CAS No.

331434-09-4

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O3/c1-17-9-4-3-8(5-10(9)18-2)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16)

InChI Key

WFAHPZSKZQQOQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)OC

solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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